Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate
Description
Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an oxazole ring fused to a pyridine core. The bromine substituent at position 6 and the ethyl carboxylate group at position 2 confer unique electronic and steric properties. Its molecular formula is C₉H₇BrN₂O₃ (derived from and ), with a molecular weight of 287.07 g/mol. The compound serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki couplings and other cross-coupling reactions due to the bromine's reactivity .
Properties
IUPAC Name |
ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-2-14-9(13)8-12-7-6(15-8)3-5(10)4-11-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKODISTHUKHJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175618 | |
| Record name | Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264193-15-8 | |
| Record name | Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264193-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C9H7BrN2O3
- Molecular Weight : 271.07 g/mol
- CAS Number : 1264193-15-8
- Purity : Typically around 95% to 97% .
The compound features a bromine atom at the 6-position of the oxazole ring and an ethyl carboxylate group at the 2-position, which contributes to its unique reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance. Its structural features allow it to inhibit the growth of certain bacterial strains, making it a candidate for further pharmacological investigations.
- Antitumor Activity : this compound has shown promise in inhibiting tumor growth in various cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes linked to disease processes. For instance, studies have indicated potential interactions with enzymes involved in metabolic pathways that are crucial for cancer cell survival.
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-pyridylcarboxylate | Pyridine ring with an ethyl carboxylate group | Lacks bromination; primarily studied for flavoring |
| 6-Methyl-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid | Methyl substitution at the 6-position | Exhibits different biological properties |
| 5-Bromo-2-pyridone | Pyridine ring with a keto group | Different functional group leading to varied reactivity |
This compound stands out due to its unique combination of bromine substitution and fused ring structure, enhancing its reactivity and potential biological activities compared to these similar compounds.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial properties of this compound involved testing against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria at concentrations as low as 50 µg/mL. Further investigations are required to determine the exact mechanism of action and potential clinical applications.
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours. Mechanistic studies suggested that this compound induces apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Substituent Variations on the Oxazolo[4,5-b]pyridine Core
Halogen-Substituted Derivatives
- Ethyl 6-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate :
Aryl-Substituted Derivatives
- 2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (3h) :
- 2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine (3j) :
Alkyl-Substituted Derivatives
- Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16): A propenoate chain at position 6 and a piperidine-alkyl group at position 2 enhance biological activity. Synthesized via Heck reaction with 88% yield () .
Fused Heterocyclic Analogues
Imidazo[4,5-b]pyridine Derivatives
- Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate :
Triazolo[4,5-b]pyridine Derivatives
- Ethyl 7-amino-5-methyl-2-phenyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20a): The triazole ring introduces additional nitrogen atoms, enhancing π-stacking interactions in biological targets. Yields for such derivatives are moderate (~45%) .
Positional Isomers
- Ethyl 7-amino-2-(4-methoxyphenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylate (20b): The oxazole ring fused at [5,4-b] positions alters electronic distribution. ¹³C NMR shows distinct shifts (e.g., carbonyl carbons at ~170 ppm) compared to [4,5-b] isomers .
Spectral Data Comparison
Q & A
Advanced Research Question
- Catalyst Loading : Use 5 mol% HClO₄/SiO₂ nanoparticles for efficient cyclization at room temperature, reducing side products .
- Solvent Choice : Methanol enhances protonation of intermediates, while acetone improves solubility for bulky ketone reactants .
- Workup : Precipitate products by pouring reaction mixtures onto crushed ice, followed by diethyl ether washing to remove unreacted reagents .
Yield Benchmark : Reported yields for analogous oxazolo-pyridines range from 47–50% under optimized conditions .
How should researchers address contradictions in reported synthesis protocols?
Q. Data Contradiction Analysis
- Reagent Modifications : Some protocols substitute Dess-Martin periodinane with milder oxidants (e.g., MnO₂) to preserve acid-sensitive intermediates .
- Timing Variability : Stirring times for LiAlH₄ reductions vary (12–24 hours); monitor via TLC to standardize .
- Reproducibility Checks : Replicate procedures from multiple sources (e.g., vs. 8) and compare spectroscopic data to identify protocol-dependent impurities.
What mechanistic insights explain the acid-catalyzed cyclization of intermediates?
Advanced Research Question
- Protonation of Carbonyl Oxygen : HClO₄ activates the carbonyl group, facilitating nucleophilic attack by adjacent amino groups .
- Silica Support Role : SiO₂ nanoparticles provide a high-surface-area environment, stabilizing transition states and accelerating ring closure .
- Solvent Effects : Methanol acts as a proton donor, enhancing the electrophilicity of the carbonyl carbon .
What challenges arise in achieving high purity, and how are they resolved?
Advanced Research Question
- Byproduct Formation : Incomplete cyclization generates open-chain intermediates; use column chromatography (silica gel, ethyl acetate/hexane) for separation .
- Hygroscopic Intermediates : Store aldehydes (e.g., 24a-c) under inert gas to prevent hydration .
- Metal Residues : Chelating agents (e.g., EDTA) in aqueous workups remove trace Pd/Cu catalysts from coupling reactions .
What safety protocols are critical when handling this compound?
Basic Research Question
- LiAlH₄ Hazards : Reacts violently with water; use flame-dried glassware and conduct reactions under nitrogen .
- Dess-Martin Periodinane : Oxidizer—avoid contact with alcohols or reducing agents .
- Brominated Byproducts : Dispose via halogen-specific waste streams to prevent environmental contamination .
How is this compound utilized in synthesizing extended heterocyclic systems?
Advanced Research Question
- Naphthyridine Derivatives : React with ketones (e.g., acetophenone) under basic conditions (KOH/ethanol) to form fused [1,6]naphthyridines .
- Photocytotoxic Agents : Functionalize with chromophores (e.g., coumarins) for light-activated bioactivity .
How do substituent variations impact physicochemical properties?
Q. Comparative Analysis
- Electron-Withdrawing Groups (Br, CF₃) : Increase oxidative stability but reduce solubility in polar solvents .
- Aryl Substituents : Chlorophenyl groups enhance π-π stacking in crystal lattices, improving crystallinity for X-ray studies .
- Methoxy Groups : Improve bioavailability by modulating logP values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
